molecular formula C14H17Cl2NO5 B12104149 N-Boc-3,5-dichloro-L-tyrosine

N-Boc-3,5-dichloro-L-tyrosine

Cat. No.: B12104149
M. Wt: 350.2 g/mol
InChI Key: GRNLRGVZPAASPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-3,5-dichloro-L-tyrosine: is a derivative of L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with chlorine atoms at the 3 and 5 positions. This compound is commonly used as an intermediate in the synthesis of peptides and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,5-dichloro-L-tyrosine typically involves the protection of the amino group of 3,5-dichloro-L-tyrosine with a Boc group. This is achieved by reacting 3,5-dichloro-L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Boc-3,5-dichloro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Boc-3,5-dichloro-L-tyrosine is used as a building block in the synthesis of complex organic molecules and peptides. It serves as a protected amino acid that can be incorporated into peptide chains without interfering with other functional groups .

Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide drugs and other bioactive molecules. It is also used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-Boc-3,5-dichloro-L-tyrosine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed to reveal the free amino group, allowing the peptide to interact with its biological targets .

Comparison with Similar Compounds

  • N-Boc-3,4-dichloro-L-phenylalanine
  • N-Boc-3,5-dichloro-L-phenylalanine
  • N-Boc-3,5-dibromo-L-tyrosine

Comparison: N-Boc-3,5-dichloro-L-tyrosine is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct properties and applications .

Properties

Molecular Formula

C14H17Cl2NO5

Molecular Weight

350.2 g/mol

IUPAC Name

3-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)

InChI Key

GRNLRGVZPAASPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.